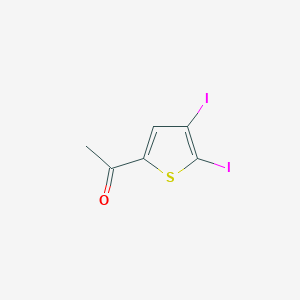
1-(4,5-Diiodothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Diiodothiophen-2-yl)ethanone is an organoiodine compound with the molecular formula C6H4I2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two iodine atoms at the 4 and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Diiodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives. One common method is the reaction of 2-acetylthiophene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Diiodothiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives of thiophene.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene alcohols.
Scientific Research Applications
1-(4,5-Diiodothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoiodine compounds and heterocycles.
Biology: It can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4,5-Diiodothiophen-2-yl)ethanone depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodothiophen-2-yl)ethanone: Similar structure but with only one iodine atom.
1-(5-Iodothiophen-2-yl)ethanone: Similar structure but with the iodine atom at a different position.
1-(4,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms instead of iodine.
Uniqueness
1-(4,5-Diiodothiophen-2-yl)ethanone is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications. The iodine atoms increase the compound’s molecular weight and can enhance its ability to participate in specific chemical reactions, such as halogen exchange or cross-coupling reactions.
Properties
Molecular Formula |
C6H4I2OS |
|---|---|
Molecular Weight |
377.97 g/mol |
IUPAC Name |
1-(4,5-diiodothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4I2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
InChI Key |
PNABYVSRQKSMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















